![molecular formula C16H9Cl3IN3O2 B12738937 3(2H)-Pyridazinone, 5-((6-chloro-3-pyridinyl)methoxy)-2-(3,4-dichlorophenyl)-4-iodo- CAS No. 122322-24-1](/img/structure/B12738937.png)
3(2H)-Pyridazinone, 5-((6-chloro-3-pyridinyl)methoxy)-2-(3,4-dichlorophenyl)-4-iodo-
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Overview
Description
3(2H)-Pyridazinone, 5-((6-chloro-3-pyridinyl)methoxy)-2-(3,4-dichlorophenyl)-4-iodo- is a complex organic compound that belongs to the pyridazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 5-((6-chloro-3-pyridinyl)methoxy)-2-(3,4-dichlorophenyl)-4-iodo- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyridazinone Core: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.
Introduction of Substituents: The chloropyridinyl, dichlorophenyl, and iodo groups are introduced through various substitution reactions, often using halogenation reagents and catalysts.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This can include:
Catalysis: Using metal catalysts to facilitate specific reactions.
Purification: Employing techniques like recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Pyridazinone, 5-((6-chloro-3-pyridinyl)methoxy)-2-(3,4-dichlorophenyl)-4-iodo- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Employing reducing agents to remove oxygen or add hydrogen.
Substitution: Halogenation and other substitution reactions to modify the substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 5-((6-chloro-3-pyridinyl)methoxy)-2-(3,4-dichlorophenyl)-4-iodo- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
3(2H)-Pyridazinone, 5-((6-chloro-3-pyridinyl)methoxy)-2-(3,4-dichlorophenyl)-4-bromo-: Similar structure with a bromine atom instead of iodine.
3(2H)-Pyridazinone, 5-((6-chloro-3-pyridinyl)methoxy)-2-(3,4-dichlorophenyl)-4-fluoro-: Similar structure with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 3(2H)-Pyridazinone, 5-((6-chloro-3-pyridinyl)methoxy)-2-(3,4-dichlorophenyl)-4-iodo- may confer unique properties, such as increased molecular weight and specific reactivity patterns, distinguishing it from its analogs.
Properties
CAS No. |
122322-24-1 |
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Molecular Formula |
C16H9Cl3IN3O2 |
Molecular Weight |
508.5 g/mol |
IUPAC Name |
5-[(6-chloropyridin-3-yl)methoxy]-2-(3,4-dichlorophenyl)-4-iodopyridazin-3-one |
InChI |
InChI=1S/C16H9Cl3IN3O2/c17-11-3-2-10(5-12(11)18)23-16(24)15(20)13(7-22-23)25-8-9-1-4-14(19)21-6-9/h1-7H,8H2 |
InChI Key |
LYMZTNSDZXMCIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C(=C(C=N2)OCC3=CN=C(C=C3)Cl)I)Cl)Cl |
Origin of Product |
United States |
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